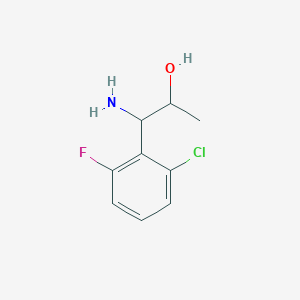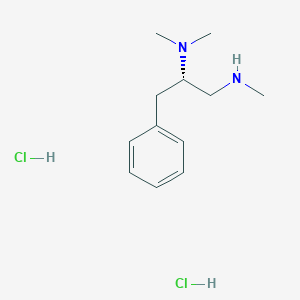
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a diamine derivative, characterized by the presence of two hydrochloride (HCl) molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a primary amine with a suitable alkyl halide, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as:
Mixing and Heating: Combining the starting materials in a reactor and heating to the desired temperature.
Reaction Monitoring: Continuously monitoring the reaction progress using analytical techniques like gas chromatography.
Purification: Isolating the product through crystallization or distillation.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2-Dimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine
- N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine monohydrochloride
Uniqueness
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its specific stereochemistry and the presence of two hydrochloride molecules. This configuration can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C12H22Cl2N2 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
(2S)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m0../s1 |
Clé InChI |
GJTMIDLCRBZVNV-LTCKWSDVSA-N |
SMILES isomérique |
CNC[C@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
SMILES canonique |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


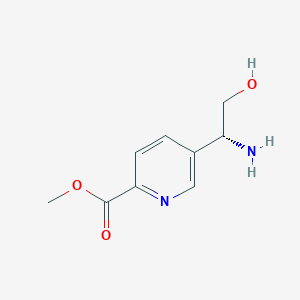

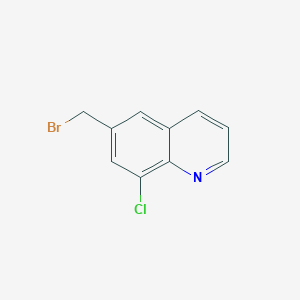

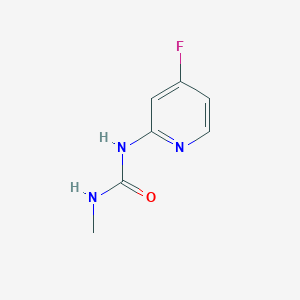
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
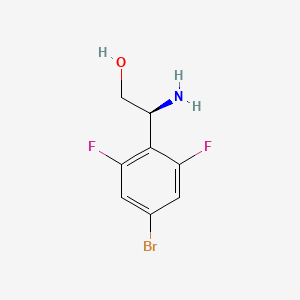
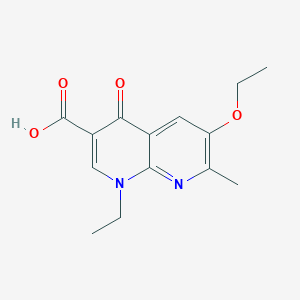
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
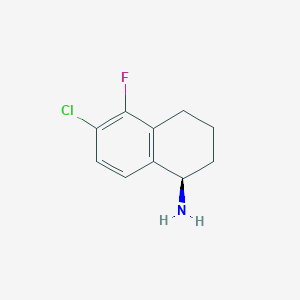
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
